molecular formula C16H17N3O3 B4907719 N-(2-ETHOXYPHENYL)-N'-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE

N-(2-ETHOXYPHENYL)-N'-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE

Cat. No.: B4907719
M. Wt: 299.32 g/mol
InChI Key: HSPKACSVPHVZMA-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is an organic compound that belongs to the class of amides. This compound features both an ethoxyphenyl group and a pyridinylmethyl group attached to an ethanediamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-22-14-8-4-3-7-13(14)19-16(21)15(20)18-11-12-6-5-9-17-10-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPKACSVPHVZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxyaniline and 3-pyridinemethanol.

    Formation of Intermediate: The 2-ethoxyaniline is reacted with ethanediamide under acidic or basic conditions to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-pyridinemethanol using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their functions.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE
  • N-(2-CHLOROPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE

Uniqueness

N-(2-ETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.

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